molecular formula C21H25N3OS2 B12580293 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-

Cat. No.: B12580293
M. Wt: 399.6 g/mol
InChI Key: GKDHIEXOGNXTRD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a thieno[2,3-d]pyrimidine core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 5, 2, and 6, respectively. The thioether linkage at position 4 connects it to an acetamide moiety, which is further substituted with a 2,4,6-trimethylphenyl group.

Properties

Molecular Formula

C21H25N3OS2

Molecular Weight

399.6 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H25N3OS2/c1-7-16-14(5)27-21-18(16)20(22-15(6)23-21)26-10-17(25)24-19-12(3)8-11(2)9-13(19)4/h8-9H,7,10H2,1-6H3,(H,24,25)

InChI Key

GKDHIEXOGNXTRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis generally follows a multi-step sequence:

  • Construction of the Thieno[2,3-D]pyrimidine Core

    • Cyclization of appropriate precursors such as substituted thiophenes and amidines or nitriles under controlled conditions to form the fused heterocyclic system.
    • Typical conditions involve heating with dehydrating agents or catalysts to promote ring closure.
  • Introduction of Alkyl Substituents (Ethyl and Methyl Groups)

    • Alkylation reactions using alkyl halides or alkylating agents selectively introduce ethyl and methyl groups at the 5, 2, and 6 positions of the thieno[2,3-D]pyrimidine ring.
    • Bases such as sodium hydride or potassium carbonate are often used to deprotonate active sites for nucleophilic substitution.
  • Formation of the Thioether Linkage

    • The key step involves coupling the thieno[2,3-D]pyrimidine intermediate with a thiol or thiolate derivative to form the sulfur bridge.
    • This is typically achieved by nucleophilic substitution of a halogenated intermediate (e.g., chloroacetamide derivative) with the thiol under mild to moderate heating.
  • Acetamide Formation and N-Substitution

    • The final acetamide group is introduced by acylation of the amino group with acetic anhydride or acetyl chloride.
    • The N-substitution with the 2,4,6-trimethylphenyl group is achieved either by using the corresponding aniline derivative in the acylation step or by nucleophilic substitution on an activated intermediate.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Thieno[2,3-D]pyrimidine core formation Precursors: substituted thiophenes, amidines; heating, dehydrating agents Cyclization under reflux or microwave irradiation
Alkylation (ethyl, methyl) Alkyl halides (ethyl bromide, methyl iodide), base (NaH, K2CO3) Selective alkylation at desired positions
Thioether linkage formation Thiol or thiolate salt, halogenated intermediate (chloroacetamide) Nucleophilic substitution, mild heating
Acetamide formation Acetic anhydride or acetyl chloride, 2,4,6-trimethylaniline Acylation under inert atmosphere, controlled temperature

Industrial Scale Considerations

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Employment of catalysts to enhance yields and reduce reaction times, such as palladium catalysts for coupling steps.
  • Optimization of solvent systems to balance solubility and reaction kinetics, often using polar aprotic solvents like DMF or DMSO.
  • Implementation of high-throughput screening to identify optimal reaction parameters.

Reaction Mechanisms and Analysis

Key Reaction Types

  • Cyclization: Intramolecular nucleophilic attack forming the fused heterocycle.
  • Alkylation: Nucleophilic substitution on electrophilic alkyl halides.
  • Thioether formation: Nucleophilic substitution of halogen by thiolate anion.
  • Acylation: Nucleophilic attack of amine on acyl chloride or anhydride.

Common Reagents and Their Roles

Reaction Type Common Reagents Role
Cyclization Dehydrating agents (POCl3, P2O5) Promote ring closure
Alkylation Alkyl halides, bases (NaH, K2CO3) Introduce alkyl groups
Thioether formation Thiols, halogenated intermediates Form sulfur linkage
Acylation Acetic anhydride, acetyl chloride Form acetamide group

Reaction Yields and Purity

  • Typical yields for each step range from 70% to 90%, depending on reaction optimization.
  • Purification is commonly achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Final product purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Data Table: Summary of Preparation Steps

Step No. Reaction Type Reagents/Conditions Expected Yield (%) Key Notes
1 Core cyclization Substituted thiophenes, amidines, heat 75-85 Critical for ring formation
2 Alkylation Alkyl halides, base 80-90 Selective substitution required
3 Thioether linkage Thiol, halogenated intermediate 70-85 Mild heating, inert atmosphere
4 Acetamide formation Acetic anhydride, 2,4,6-trimethylaniline 85-90 Final functionalization step

Research Findings on Preparation Optimization

  • Microwave-assisted synthesis has been reported to reduce reaction times significantly in the cyclization and alkylation steps without compromising yield or purity.
  • Solvent choice impacts the efficiency of thioether formation; polar aprotic solvents enhance nucleophilicity of thiolate ions.
  • Base selection is crucial for alkylation; stronger bases like sodium hydride improve conversion but require careful handling.
  • Catalyst screening in industrial settings has identified palladium-based catalysts as effective for coupling reactions, improving scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry

Acetamide serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. Its unique structure allows it to participate in diverse chemical transformations such as oxidation and reduction reactions.

Biology

Research indicates that compounds similar to Acetamide exhibit potential biological activities including:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anticancer Activities : Studied for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets.

Medicine

Acetamide is being explored for therapeutic applications targeting specific molecular pathways:

  • Drug Development : Potential as a lead compound in the development of new drugs aimed at diseases influenced by thieno[2,3-D]pyrimidine derivatives.

Industry

The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Case Studies

  • Anticancer Research : A study evaluating the anticancer properties of thieno[2,3-D]pyrimidine derivatives found that Acetamide analogs exhibited significant cytotoxicity against breast cancer cell lines (PMC9176367) .
  • Antimicrobial Activity : Research demonstrated that compounds with similar structures showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli (PMC3315628) .

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of acetamide derivatives containing pyrimidine or thienopyrimidine cores. Key structural analogs include:

a. N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()

  • Core: Tetrahydrothieno[2,3-d]pyrimidinone fused with a pyridine ring.
  • Substituents: Acetamide at position 3, phenylamino group at position 2.
  • Key Differences: The saturated pyridine-thienopyrimidine hybrid lacks the ethyl/methyl substitution pattern seen in the target compound.

b. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6, )

  • Core: Simple dihydropyrimidinone.
  • Substituents : Dichlorophenylacetamide and methyl group at position 4.
  • Key Differences: Absence of thieno[2,3-d]pyrimidine ring; chlorine substituents enhance electronegativity compared to the trimethylphenyl group in the target compound.

c. N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6, )

  • Core: Thieno[2,3-d]pyrimidine with a phenyl group at position 5.
  • Substituents : Acetamide linked via an oxygen atom at position 4.
  • Key Differences: Ether linkage (C-O-C) vs. thioether (C-S-C) in the target compound; phenyl vs. ethyl/methyl substitution on the thienopyrimidine core.

Physical and Spectral Properties

a. Melting Points

  • Target compound: Not reported.
  • Analogs: Melting points range widely:
    • Compound 5.6 (): 230–232°C
    • Compound 5.7 (): >248°C (decomposes)
    • Compound 24 (): 143–145°C

b. Spectral Data

  • IR Spectroscopy: Target compound: Not reported. Analogs: C=O stretches at ~1,690–1,730 cm⁻¹ (acetamide), NH stretches at ~3,390 cm⁻¹ .
  • ¹H-NMR: Target compound: Not reported. Analogs: Methyl groups (δ 2.10–2.50 ppm), aromatic protons (δ 6.8–8.6 ppm), and NH signals (δ 9.5–12.5 ppm) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Spectral Features (¹H-NMR/IR)
Target Compound C₂₃H₂₇N₃OS₂ (inferred) ~441.6 (calc.) Not Reported 5-Ethyl-2,6-dimethylthienopyrimidine; 2,4,6-trimethylphenyl Not Reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) C₁₃H₁₁Cl₂N₃O₂S 344.21 230–232 Dichlorophenyl; dihydropyrimidinone δ 12.50 (NH), 4.12 (SCH₂), 2.19 (CH₃)
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (6) C₂₀H₁₆N₃O₂S 362.0 190–191 Phenylthienopyrimidine; phenoxy linkage δ 9.92 (NH), 8.6 (pyrimidine-H)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) C₁₉H₁₈N₃O₃S 376.43 224–226 Phenoxyphenyl; dihydropyrimidinone δ 10.08 (NHCO), 7.75–6.91 (Ar-H)

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